Methyl 6-amino-1H-indole-2-carboxylate
Description
Methyl 6-amino-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
Properties
IUPAC Name |
methyl 6-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEIRKHMARZIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622138 | |
| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167027-30-7 | |
| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
Esterification of Indole-2-carboxylic Acid Precursors
The synthesis typically begins with 6-substituted indole-2-carboxylic acids , which are esterified to the corresponding methyl esters. This step is commonly performed by refluxing the acid in methanol with catalytic amounts of concentrated sulfuric acid or other acid catalysts.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Indole-2-carboxylic acid, MeOH, conc. H2SO4, reflux 2–4 h | 80–90% | Produces methyl indole-2-carboxylate esters; mild conditions preserve indole integrity |
This method is supported by crystallographic and synthetic data confirming the formation of methyl esters with high purity and yield.
Introduction of the Amino Group at C6 Position
Two main approaches are used to introduce the amino group at the 6-position:
Nitration Followed by Reduction
- Nitration of methyl 6-bromo- or 6-substituted indole-2-carboxylates using reagents like N-bromosuccinimide (NBS) or classical nitrating agents introduces a nitro group at C6.
- The nitro group is then reduced to an amino group using catalytic hydrogenation or chemical reductants such as iron powder or tin chloride.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | NBS or nitrating agent, solvent (e.g., DMF), room temp | 70–95% | Selective nitration at C6 position due to electronic effects |
| Reduction | Fe/acid or catalytic hydrogenation (Pd/C, H2) | 80–90% | Converts nitro to amino group efficiently |
This two-step sequence is well-documented in the synthesis of 6-amino indole derivatives and allows for high regioselectivity and functional group tolerance.
Direct Amination via Buchwald–Hartwig Coupling
- Starting from 6-bromoindole-2-carboxylate methyl ester , palladium-catalyzed Buchwald–Hartwig amination introduces the amino group directly by coupling with ammonia or amine sources.
- Typical catalysts include Pd(OAc)2 with ligands such as XPhos, in the presence of bases like cesium carbonate, in solvents like 1,4-dioxane at elevated temperatures (110 °C).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination | Pd(OAc)2, XPhos, Cs2CO3, NH3 or amine, 1,4-dioxane, 110 °C, 2–4 h | 63–82% | Direct C–N bond formation at C6; avoids nitration/reduction steps |
This method offers a more streamlined synthesis with fewer steps and has been successfully applied to prepare various 6-substituted indole derivatives.
Alternative Synthetic Strategies
Hemetsberger–Knittel Indole Synthesis
- This method constructs the indole ring with the desired substitution pattern by thermolysis of azido cinnamate intermediates.
- The process involves:
- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
- Thermolytic cyclization of the azidocinnamate to form the indole-2-carboxylate scaffold.
- Subsequent functional group transformations introduce the amino group at C6.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel condensation | Methyl 2-azidoacetate, substituted benzaldehyde, methoxide, −20 to 0 °C, 6–19 h | 58–93% | Optimized molar ratios and temperature critical for yield |
| Thermolytic cyclization | Anhydrous xylene, reflux, 30 min | 54–95% | Dilute conditions favor high yield; regioselectivity depends on substituents |
This approach is valuable for synthesizing indole derivatives with diverse substitution patterns, including amino groups, and has been optimized for high yields and regioselectivity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification + Nitration + Reduction | 6-bromoindole-2-carboxylic acid methyl ester | H2SO4/MeOH reflux; NBS or nitrating agent; Fe/acid or Pd/C H2 | 70–90 | High regioselectivity; well-established | Multi-step; requires reduction step |
| Buchwald–Hartwig Amination | 6-bromoindole-2-carboxylic acid methyl ester | Pd(OAc)2, XPhos, Cs2CO3, NH3 or amine, 110 °C | 63–82 | Direct amination; fewer steps | Requires expensive catalysts |
| Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate + substituted benzaldehyde | Knoevenagel condensation, thermolytic cyclization in xylene | 54–95 | Builds indole ring with substitution | More complex; requires azide handling |
Research Findings and Optimization Notes
- Reaction Conditions: Esterification is typically performed under acidic reflux conditions for 2–4 hours to ensure complete conversion without decomposing the indole ring.
- Nitration Selectivity: The electron-withdrawing ester at C2 directs electrophilic substitution to the C6 position, facilitating selective nitration.
- Reduction Efficiency: Chemical reduction of nitro groups to amino groups proceeds efficiently under mild conditions, preserving other functional groups.
- Catalyst Selection: Buchwald–Hartwig amination requires careful choice of palladium catalyst and ligand to achieve high yields and minimize side reactions.
- Thermolysis Parameters: In Hemetsberger–Knittel synthesis, reaction temperature, solvent purity, and reactant concentration critically affect yield and regioselectivity.
- Purification: Products are typically purified by recrystallization or column chromatography using silica gel, with TLC monitoring to ensure purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
Methyl 6-amino-1H-indole-2-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its stable structure allows for further modifications, making it valuable in organic synthesis.
Biology
The compound exhibits notable biological activities , including:
- Antiviral Activity : It has been studied for its effectiveness against viruses such as influenza A and HIV. Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV integrase, a critical enzyme for viral replication, with IC50 values as low as 0.13 μM .
- Anticancer Properties : Studies have demonstrated its ability to inhibit cancer cell growth, suggesting potential therapeutic applications in oncology.
Medicine
In the medical field, this compound is explored for its potential as an antiviral drug candidate . Its mechanism of action involves interaction with viral enzymes, inhibiting their activity and thereby preventing viral replication.
Industrial Applications
This compound is utilized in the production of:
- Dyes and Pigments : Due to its stable chemical structure, it is employed in synthesizing various industrial chemicals.
- Pharmaceuticals : The compound's diverse biological activities make it a candidate for developing new drugs targeting viral infections and cancer.
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HIV integrase with IC50 = 0.13 μM | |
| Anticancer | Inhibits growth of cancer cells | |
| Antimicrobial | Exhibits activity against various pathogens |
Case Study: Antiviral Efficacy
A study focused on the antiviral properties of this compound revealed its effectiveness against HIV integrase. The binding conformation analysis indicated that the compound chelates Mg²⁺ ions within the active site of the enzyme, significantly inhibiting its activity .
Mechanism of Action
The mechanism of action of Methyl 6-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
- Methyl 6-cyano-1H-indole-2-carboxylate
- Methyl 6-nitro-1H-indole-2-carboxylate
- 6-Amino-4-substitutedalkyl-1H-indole-2-carboxylate derivatives
Comparison: Methyl 6-amino-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities. Compared to its cyano and nitro analogs, the amino group in this compound enhances its potential as an antiviral and anticancer agent . The presence of the carboxylate group also influences its solubility and reactivity, making it a versatile compound for various applications .
Biological Activity
Methyl 6-amino-1H-indole-2-carboxylate is an indole derivative recognized for its significant biological activities. Indoles are a class of compounds known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas.
Antiviral Activity
This compound has demonstrated inhibitory activity against influenza A viruses. This activity suggests its potential use as an antiviral agent, particularly against respiratory viruses. The mechanism involves the compound's interaction with viral proteins, which may inhibit the replication of the virus within host cells.
Anticancer Properties
Research indicates that this compound can inhibit the proliferation of cancer cells , particularly pancreatic cancer cells. It induces apoptosis and cell cycle arrest, which are critical mechanisms in cancer treatment. The compound's ability to affect cellular processes makes it a candidate for further development as an anticancer drug.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties , which are beneficial in treating conditions characterized by excessive inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
The molecular mechanism of action involves binding to specific biomolecules, such as enzymes and receptors. This compound has a high affinity for aldehydes, allowing it to inhibit the production of β-amyloid, a key factor in Alzheimer's disease pathogenesis. This inhibition is crucial for developing treatments targeting neurodegenerative diseases .
Biochemical Pathways
This compound participates in several metabolic pathways and interacts with various enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes enzymatic transformations that enhance its biological activity. The compound's stability under various conditions allows for sustained biological effects over time .
Dosage Effects
In animal models, the effects of this compound vary with dosage:
- Low doses exhibit therapeutic effects such as reducing inflammation and inhibiting cancer cell growth.
- High doses may lead to toxicity or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .
Research Applications
This compound has diverse applications across several fields:
- Chemistry : Serves as a building block for synthesizing more complex indole derivatives.
- Biology : Studied for interactions with biological macromolecules.
- Medicine : Focused on as a potential antiviral and anticancer agent.
- Industry : Utilized in developing new pharmaceuticals and agrochemicals .
Case Study 1: Antiviral Efficacy
A study demonstrated that this compound effectively inhibits H1N1 influenza virus replication in vitro, showcasing its potential as an antiviral agent .
Case Study 2: Cancer Cell Proliferation
Research published in a peer-reviewed journal reported that this compound significantly reduced the viability of pancreatic cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted its potential role in cancer therapy .
Case Study 3: Neuroprotective Effects
Investigations into the neuroprotective properties revealed that this compound could decrease β-amyloid levels in neuronal cultures, suggesting its applicability in treating Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-amino-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of methyl-substituted indole carboxylates typically involves cyclization or functional group modification. For example, analogous compounds like ethyl indole-2-carboxylate are synthesized via condensation reactions under reflux with acetic acid and sodium acetate . For this compound, a plausible route includes:
Amination : Introducing the amino group at the 6-position via nitration followed by reduction.
Esterification : Coupling the carboxylic acid intermediate with methanol under acidic catalysis.
Key factors affecting yield:
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal structures. For indole derivatives, hydrogen bonding between NH2 and ester groups often stabilizes the lattice .
- HPLC-MS : Confirms purity (>95%) and molecular weight (MW: 190.19 g/mol) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like deaminated or dimerized species?
Methodological Answer:
Q. What advanced analytical techniques resolve ambiguities in distinguishing positional isomers (e.g., 5-amino vs. 6-amino substitution) in indole carboxylates?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to map substitution patterns. For example, the 6-amino group shows NOE correlations with adjacent protons at C5 and C7 .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers via exact mass (e.g., 190.0743 for C10H10N2O2) .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra for comparison with experimental data .
Q. How can computational tools like molecular docking or DFT predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinase inhibitors). The amino and ester groups form hydrogen bonds with active-site residues .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For indole derivatives, electron-rich amino groups enhance nucleophilic activity .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, varying pH) for drug development?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
